molecular formula C8H11NO2 B1582547 ethyl 4-methyl-1H-pyrrole-2-carboxylate CAS No. 40611-85-6

ethyl 4-methyl-1H-pyrrole-2-carboxylate

Cat. No. B1582547
CAS RN: 40611-85-6
M. Wt: 153.18 g/mol
InChI Key: RWFKYBVNHRKZSN-UHFFFAOYSA-N
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Patent
US06610688B2

Procedure details

To ice-cold 3 mL (39.2 mmol) of N,N-dimethylformamide (DMF) was added phosphorus oxychloride (0.67 mL, 7.18 mmol) dropwise and the resultant mixture was stirred for 30 minutes. A solution of 1 g (6.53 mmol) of 4-methyl-1H-pyrrole-2-carboxylic acid ethyl ester in 3 mL of DMF was added to the reaction. After 1 hour, the reaction was warmed to room temperature for another 2.5 hours. The reaction mixture was diluted with water (100 mL) and basified to pH=11 with 1N sodium hydroxide solution. The precipitate was removed by filtration, rinsing with water and dried to afford 0.8 g (68%) of 5-formyl-4-methyl-1H-pyrrole-2-carboxylic acid ethyl ester as a white solid. 1H NMR (360 MHz, DMSO-d6) δ 12.6 (br s, 1H, NH), 9.78 (s, 1H, CHO), 6.68 (s, 1H), 4.26 (q, J=7.0 Hz, 2H, OCH2CH3), 2.28 (s, 3H, CH3), 1.28 (t, J=7.0 Hz, 3H, OCH2CH3). MS 181 [M+].
[Compound]
Name
ice
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0.67 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)=O.[CH2:6]([O:8][C:9]([C:11]1[NH:12][CH:13]=[C:14]([CH3:16])[CH:15]=1)=[O:10])[CH3:7].[OH-].[Na+].CN(C)[CH:21]=[O:22]>O>[CH2:6]([O:8][C:9]([C:11]1[NH:12][C:13]([CH:21]=[O:22])=[C:14]([CH3:16])[CH:15]=1)=[O:10])[CH3:7] |f:2.3|

Inputs

Step One
Name
ice
Quantity
3 mL
Type
reactant
Smiles
Name
Quantity
0.67 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
C(C)OC(=O)C=1NC=C(C1)C
Name
Quantity
3 mL
Type
reactant
Smiles
CN(C=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitate was removed by filtration
WASH
Type
WASH
Details
rinsing with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC(=O)C=1NC(=C(C1)C)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.